3-(4-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines, which have been studied for their potential therapeutic applications, particularly in oncology and infectious diseases. The compound features a complex molecular structure that includes a pyrazolo ring fused with a pyrimidine system, making it a subject of interest in medicinal chemistry.
This compound has been synthesized and studied in various research contexts, particularly for its biological activity against Mycobacterium tuberculosis and its role as an inhibitor of cyclin-dependent kinase 2, which is crucial in cell cycle regulation. Research articles and patent literature provide insights into its synthesis and biological properties .
3-(4-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine can be classified as:
The synthesis of 3-(4-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves several steps:
The synthesis may utilize various techniques including:
The molecular formula of 3-(4-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is C19H16ClN5, with a molecular weight of approximately 349.82 g/mol. Its structure can be represented as follows:
The compound exhibits a complex three-dimensional structure that contributes to its biological activity. The presence of chlorine and methyl groups influences its solubility and reactivity.
The compound can undergo several chemical reactions due to its functional groups:
Reactions involving this compound often focus on enhancing its efficacy as a kinase inhibitor or modifying its structure for improved bioavailability.
3-(4-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine primarily targets cyclin-dependent kinase 2 (CDK2). By binding to the ATP-binding site of CDK2, it inhibits the kinase activity essential for cell cycle progression.
This inhibition disrupts the phosphorylation processes necessary for the transition from the G1 phase to the S phase in the cell cycle, leading to cell cycle arrest and potential apoptosis in cancer cells .
The compound's reactivity is influenced by its structural components:
Relevant analyses indicate that this compound exhibits low hERG liability, making it a promising candidate for further development .
3-(4-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine has notable applications in:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: